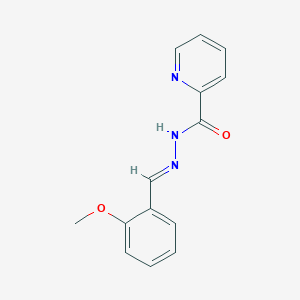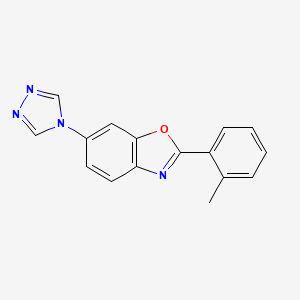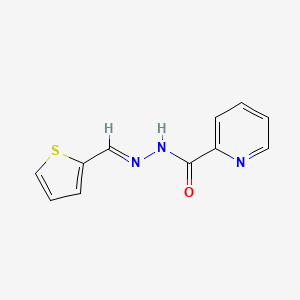
4-methyl-7-(methylthio)-2-(4-thiomorpholinyl)quinoline
Vue d'ensemble
Description
4-methyl-7-(methylthio)-2-(4-thiomorpholinyl)quinoline, also known as MMQ, is a quinoline derivative that has been extensively studied for its potential use in scientific research. MMQ is a potent inhibitor of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) in cells.
Mécanisme D'action
4-methyl-7-(methylthio)-2-(4-thiomorpholinyl)quinoline inhibits the enzyme NADPH oxidase, which is involved in the production of ROS in cells. ROS can cause damage to cells and contribute to the development of diseases such as cancer and cardiovascular disease. By inhibiting NADPH oxidase, 4-methyl-7-(methylthio)-2-(4-thiomorpholinyl)quinoline reduces the production of ROS and may have therapeutic benefits in these diseases.
Biochemical and Physiological Effects:
4-methyl-7-(methylthio)-2-(4-thiomorpholinyl)quinoline has been shown to have a variety of biochemical and physiological effects. 4-methyl-7-(methylthio)-2-(4-thiomorpholinyl)quinoline has been shown to inhibit the production of ROS in cells, which can contribute to the development of diseases such as cancer and cardiovascular disease. 4-methyl-7-(methylthio)-2-(4-thiomorpholinyl)quinoline has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. 4-methyl-7-(methylthio)-2-(4-thiomorpholinyl)quinoline has been shown to have a low toxicity profile, which is important for its potential use in therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-methyl-7-(methylthio)-2-(4-thiomorpholinyl)quinoline is its potency as an inhibitor of NADPH oxidase. 4-methyl-7-(methylthio)-2-(4-thiomorpholinyl)quinoline has been shown to be more potent than other inhibitors of NADPH oxidase, which may make it a more effective therapeutic agent. One limitation of 4-methyl-7-(methylthio)-2-(4-thiomorpholinyl)quinoline is its solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-methyl-7-(methylthio)-2-(4-thiomorpholinyl)quinoline. One area of research is the development of more potent and selective inhibitors of NADPH oxidase. Another area of research is the investigation of the potential therapeutic applications of 4-methyl-7-(methylthio)-2-(4-thiomorpholinyl)quinoline in a variety of diseases, including cancer, inflammation, and cardiovascular disease. Further research is also needed to understand the mechanisms of action of 4-methyl-7-(methylthio)-2-(4-thiomorpholinyl)quinoline and its effects on cellular signaling pathways.
Applications De Recherche Scientifique
4-methyl-7-(methylthio)-2-(4-thiomorpholinyl)quinoline has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular disease. 4-methyl-7-(methylthio)-2-(4-thiomorpholinyl)quinoline has been shown to inhibit the production of ROS in cells, which can contribute to the development of these diseases. 4-methyl-7-(methylthio)-2-(4-thiomorpholinyl)quinoline has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
4-(4-methyl-7-methylsulfanylquinolin-2-yl)thiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S2/c1-11-9-15(17-5-7-19-8-6-17)16-14-10-12(18-2)3-4-13(11)14/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBABLVIZMQNFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)SC)N3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-7-(methylthio)-2-(4-thiomorpholinyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide](/img/structure/B3869333.png)

![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B3869337.png)
![3-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B3869349.png)

![4-fluorobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B3869353.png)
![1-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-naphthohydrazide](/img/structure/B3869364.png)

![2,7-dimethyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3869386.png)

![N-(2-chlorobenzyl)-3-{1-[3-(methylthio)propanoyl]-3-piperidinyl}propanamide](/img/structure/B3869393.png)
![phenyl(2-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3869414.png)
![1-[2-(4-morpholinyl)ethyl]-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B3869419.png)